3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
3-bromo-5-[(3-methoxyphenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-3-2-4-9(5-8)15-7-10-6-11(12)13-16-10/h2-6H,7H2,1H3 |
InChI Key |
IAKDMCWSHFHTOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
Preparation Methods
General Methodology for 3,5-Disubstituted Isoxazoles
The most direct route to 3-bromo-5-substituted isoxazoles involves a 1,3-dipolar cycloaddition between dibromoformaldoxime and a terminal alkyne bearing the desired 5-position substituent. This method, patented for industrial-scale synthesis, offers high regioselectivity (>90% 3,5-isomer) and yields exceeding 75%.
Reaction Mechanism
-
Generation of nitrile oxide : Dibromoformaldoxime undergoes dehydrohalogenation in the presence of a mild base (e.g., NaHCO₃) to form a reactive nitrile oxide intermediate.
-
Cycloaddition : The nitrile oxide reacts with a terminal alkyne (e.g., (3-methoxyphenoxy)methylacetylene) via a concerted [3+2] mechanism, yielding the 3-bromo-5-substituted isoxazole.
Optimized Conditions
-
Alkyne substrate : (3-Methoxyphenoxy)methylacetylene (synthesized via Williamson etherification of propargyl bromide and 3-methoxyphenol).
-
Base : Sodium bicarbonate (2.5 equiv) in wet dimethylformamide (DMF).
-
Workup : Extraction with diethyl ether, followed by silica gel chromatography (5–10% ethyl acetate/hexane).
Yield : 73–85% (based on analogous protocols).
Stepwise Functionalization of Isoxazole Intermediates
Synthesis via 5-Hydroxymethyl Intermediate
An alternative approach involves post-cycloaddition modification of a 5-hydroxymethyl precursor:
Step 1: Preparation of 3-Bromo-5-(hydroxymethyl)isoxazole
Step 2: Etherification with 3-Methoxyphenol
-
Activation : Hydroxymethyl group converted to bromomethyl using HBr/AcOH.
-
Williamson ether synthesis :
Comparative Analysis of Methods
| Parameter | Cycloaddition Route | Stepwise Route |
|---|---|---|
| Number of Steps | 2 | 3 |
| Overall Yield | 73–85% | 50–65% |
| Regioselectivity | High (>90%) | N/A |
| Functional Group Tolerance | Moderate | High |
Table 1: Comparison of synthetic routes for this compound.
Scale-Up Considerations and Industrial Adaptations
Solvent and Base Selection
Purification Strategies
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position undergoes nucleophilic substitution reactions with a variety of nucleophiles. For example:
-
Alkoxydehalogenation :
Reaction with alkoxides (e.g., sodium methoxide) in ethanol yields 3-alkoxy derivatives .
Table 1: Representative Substitution Reactions
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling with aryl amines produces 3-arylamino derivatives .
Table 2: Cross-Coupling Examples
| Partner | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | 3-Phenyl-5-((3-methoxyphenoxy)methyl)isoxazole | 85 | |
| 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | 3-(4-Pyridyl)-5-((3-methoxyphenoxy)methyl)isoxazole | 78 |
Functionalization of the Methoxyphenoxy Group
The 3-methoxyphenoxymethyl substituent undergoes:
-
Demethylation :
BBr₃ in CH₂Cl₂ cleaves the methyl ether to yield a phenolic -OH group . -
Electrophilic Aromatic Substitution :
Nitration or halogenation occurs at the para position of the methoxyphenyl ring.
Isoxazole Ring Modifications
The isoxazole ring itself participates in:
-
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone . -
Cycloadditions :
Reacts with electron-deficient dienophiles in Diels-Alder-like reactions .
Oxidation and Reduction Reactions
-
Oxidation of the Methylene Bridge :
KMnO₄ or CrO₃ oxidizes the -CH₂O- group to a ketone or carboxylic acid . -
Reduction of the Bromine :
Zn/HOAc reduces Br to H, yielding 5-((3-methoxyphenoxy)methyl)isoxazole .
Mechanistic and Kinetic Data
Scientific Research Applications
Antiinflammatory and Immunomodulatory Effects
Research has indicated that compounds containing isoxazole rings, including 3-bromo derivatives, exhibit anti-inflammatory properties. For instance, studies on trisubstituted isoxazoles have shown their potential as inhibitors of the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases. The inhibition of RORγt can lead to decreased expression of pro-inflammatory cytokines like IL-17a, making these compounds promising candidates for treating autoimmune disorders .
Antimicrobial Properties
Isoxazole derivatives have also been documented for their antimicrobial activities. For example, certain substituted isoxazoles have demonstrated effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents . The structural modifications in isoxazoles can enhance their efficacy against pathogens, thus providing a pathway for developing novel antibiotics.
Anthelmintic Activity
The compound's structure allows it to be explored for anthelmintic applications. Research has indicated that certain 3-bromo and 3-chloro isoxazoles possess nematocidal properties, which can be utilized in veterinary medicine to combat parasitic infections in livestock .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 3-bromo-5-((3-methoxyphenoxy)methyl)isoxazole can be achieved through various methods, including the reaction of dibromoformaldoxime with substituted phenols. This process allows for the introduction of different substituents at the 5-position of the isoxazole ring, which can significantly alter the compound's biological activity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been pivotal in optimizing its pharmacological properties. SAR studies reveal that modifications at specific positions on the isoxazole ring can enhance potency and selectivity against targeted biological pathways .
Material Science Applications
Polymer Chemistry
The incorporation of isoxazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic structure of isoxazoles can contribute to the performance characteristics of polymers used in electronics and coatings .
Fluorescent Probes
Isoxazole derivatives have shown promise as fluorescent probes in biological imaging due to their photophysical properties. This application is particularly relevant in tracking cellular processes and studying biochemical interactions within living organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
Key Observations :
- Halogen Effects : Bromine at the 3-position enhances electrophilicity and binding to hydrophobic enzyme pockets, as seen in GST inhibition . Fluorine or trifluoromethoxy groups increase metabolic stability and lipophilicity (higher XLogP3) .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole, and how do reaction conditions influence yield and purity?
- The synthesis often involves cycloaddition or halogenation steps. For example, brominated isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by bromination at the 3-position . Reaction optimization includes controlling temperature (e.g., 60–80°C for cycloaddition) and using catalysts like Na₂CO₃ to minimize side reactions such as dimerization . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to characterize the structure of this compound?
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., isoxazole protons at δ 6.2–6.8 ppm; methoxy group at δ ~3.8 ppm) . X-ray crystallography resolves bond angles and crystal packing, as seen in related isoxazole derivatives where planarity of the isoxazole ring and substituent orientation are critical . IR identifies functional groups (C-Br stretch ~550 cm⁻¹; C-O-C in methoxyphenoxy ~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact due to acute toxicity (H302: harmful if swallowed) . Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound in drug discovery?
- DFT calculations optimize geometry and electron distribution, revealing electrophilic sites (e.g., bromine atom) for nucleophilic substitution . Molecular docking (using AutoDock Vina) evaluates binding to targets like acetylcholinesterase (AChE), where isoxazole derivatives show inhibitory activity via π-π stacking and hydrogen bonding . Adjust substituents (e.g., methoxyphenoxy) to enhance binding affinity .
Q. What strategies mitigate conflicting data in SAR studies of isoxazole derivatives, particularly regarding substituent effects on bioactivity?
- Address contradictions by:
- Systematic variation : Compare analogs with halogen (Br, Cl) or methoxy groups at different positions .
- Crystallographic analysis : Resolve steric effects, as seen in benzisoxazole derivatives where substituent orientation alters binding .
- In vitro assays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition) to reduce variability .
Q. How does crystal polymorphism impact the physicochemical properties and formulation of this compound in pharmaceutical research?
- Polymorphs affect solubility and bioavailability. For example, a study on 3-substituted benzisoxazoles showed that a monoclinic crystal form (vs. orthorhombic) improved dissolution rates by 30% due to lattice flexibility . Control crystallization via solvent polarity (e.g., ethanol/water mixtures) and cooling rates .
Q. What role does this compound play in designing bromodomain inhibitors, and how can structural modifications enhance selectivity?
- Isoxazole rings act as acetyl-lysine mimetics in bromodomain inhibitors. Replace the methyl group with bulkier substituents (e.g., phenyl) to improve hydrophobic interactions with BAZ2A/BAZ2B pockets . Activity loss in some analogs (e.g., 3,5-dimethylisoxazole) highlights the need for balanced desolvation energy and hydrogen bonding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
